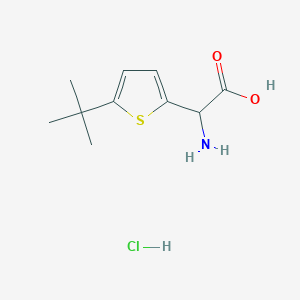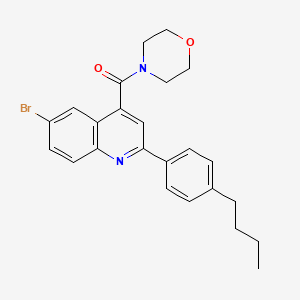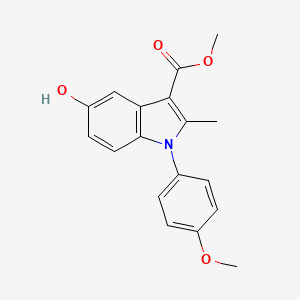![molecular formula C18H18N2O3 B6137369 N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B6137369.png)
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide, also known as MBB, is a synthetic compound that belongs to the benzoxazole family. It is a potent and selective inhibitor of the mitochondrial calcium uniporter (MCU), a protein complex that regulates calcium uptake in the mitochondria. MBB has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.
Mecanismo De Acción
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide exerts its effects by selectively inhibiting the mitochondrial calcium uniporter, a protein complex that regulates calcium uptake in the mitochondria. By doing so, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide prevents the excessive accumulation of calcium in the mitochondria, which can lead to mitochondrial dysfunction, oxidative stress, and cell death. N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been shown to improve mitochondrial function, reduce reactive oxygen species production, and protect against calcium-induced toxicity in various cell types.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been shown to have a range of biochemical and physiological effects in different systems. In neurons, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been found to protect against calcium-induced toxicity, reduce oxidative stress, and improve mitochondrial function. In cancer cells, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. In the heart, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been found to improve cardiac function, reduce myocardial infarction size, and protect against ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has several advantages for lab experiments, including its potency, selectivity, and ease of synthesis. It is a highly selective inhibitor of the mitochondrial calcium uniporter, making it a valuable tool for studying the role of calcium in mitochondrial function and cell death. However, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide also has some limitations, including its potential toxicity and off-target effects. Careful dose-response studies and toxicity assessments are necessary to ensure the safety and efficacy of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide. One potential application is in the treatment of neurodegenerative disorders, where N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has shown promising results in animal models. Further studies are needed to determine the efficacy and safety of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide in human trials. Another future direction is in the development of new cancer therapies, where N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has shown potential as a sensitizer for chemotherapy. Future studies should focus on optimizing the dose and timing of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide in combination with chemotherapy. Finally, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide may also have potential applications in the treatment of cardiovascular diseases, where it has shown promising results in animal models. Further studies are needed to determine the optimal dose and administration route of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide in human trials.
Métodos De Síntesis
The synthesis of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide involves the reaction of 4-methoxyaniline with 2-amino-5-bromobenzoxazole in the presence of a base to form the intermediate product, which is then reacted with butanoyl chloride to yield N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide. The overall synthesis process is relatively simple and efficient, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been extensively studied for its potential therapeutic applications in various diseases. In neurodegenerative disorders, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been shown to protect neurons from calcium-induced toxicity and improve mitochondrial function, suggesting its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease. In cancer, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been found to inhibit the growth and proliferation of cancer cells by targeting the mitochondrial calcium uniporter, making it a promising candidate for cancer therapy. In cardiovascular diseases, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been shown to improve cardiac function and reduce myocardial infarction size in animal models, indicating its potential use in the treatment of heart diseases.
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-4-17(21)19-13-7-10-16-15(11-13)20-18(23-16)12-5-8-14(22-2)9-6-12/h5-11H,3-4H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEDCHBEEGNNMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-isopropyl-5-{[(3-methoxyphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6137302.png)



![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[1-methyl-2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6137332.png)
![2-benzyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6137345.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6137346.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6137355.png)
![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6137357.png)

![1'-[1-methyl-2-(2-pyridinyl)ethyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6137382.png)

